{3-[(4-Benzoylpiperazin-1-yl)sulfonyl]phenyl}amine {3-[(4-Benzoylpiperazin-1-yl)sulfonyl]phenyl}amine
Brand Name: Vulcanchem
CAS No.: 696638-49-0
VCID: VC6791840
InChI: InChI=1S/C17H19N3O3S/c18-15-7-4-8-16(13-15)24(22,23)20-11-9-19(10-12-20)17(21)14-5-2-1-3-6-14/h1-8,13H,9-12,18H2
SMILES: C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)N
Molecular Formula: C17H19N3O3S
Molecular Weight: 345.42

{3-[(4-Benzoylpiperazin-1-yl)sulfonyl]phenyl}amine

CAS No.: 696638-49-0

Cat. No.: VC6791840

Molecular Formula: C17H19N3O3S

Molecular Weight: 345.42

* For research use only. Not for human or veterinary use.

{3-[(4-Benzoylpiperazin-1-yl)sulfonyl]phenyl}amine - 696638-49-0

Specification

CAS No. 696638-49-0
Molecular Formula C17H19N3O3S
Molecular Weight 345.42
IUPAC Name [4-(3-aminophenyl)sulfonylpiperazin-1-yl]-phenylmethanone
Standard InChI InChI=1S/C17H19N3O3S/c18-15-7-4-8-16(13-15)24(22,23)20-11-9-19(10-12-20)17(21)14-5-2-1-3-6-14/h1-8,13H,9-12,18H2
Standard InChI Key PMVVUXONAJAJGJ-UHFFFAOYSA-N
SMILES C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The IUPAC name {3-[(4-Benzoylpiperazin-1-yl)sulfonyl]phenyl}amine systematically describes its components:

  • A phenylamine core (C₆H₅NH₂) substituted at the meta position.

  • A sulfonyl bridge (–SO₂–) connecting the phenylamine to a 4-benzoylpiperazin-1-yl group.

The molecular formula is C₁₈H₂₀N₄O₃S, with a calculated molecular weight of 384.44 g/mol. Key functional groups include the amine (–NH₂), sulfonyl (–SO₂–), and the benzoylpiperazine moiety, which introduces both aromatic and aliphatic heterocyclic characteristics .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₂₀N₄O₃S
Molecular Weight384.44 g/mol
Hydrogen Bond Donors2 (NH₂ and piperazine NH)
Hydrogen Bond Acceptors6 (SO₂, carbonyl O, NH₂)
Topological Polar Surface Area115 Ų

Spectroscopic Characterization

While experimental spectral data for this compound is not explicitly reported, analogs such as 3-[(4-ethylpiperazin-1-yl)sulfonyl]aniline ( ) provide reference points:

  • ¹H NMR: Aromatic protons (δ 6.8–7.5 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and NH₂ signals (δ 5.1–5.3 ppm).

  • IR: Stretching vibrations for SO₂ (1130–1370 cm⁻¹), C=O (1680–1720 cm⁻¹), and NH₂ (3300–3500 cm⁻¹) .

Synthesis Pathways

Retrosynthetic Analysis

The compound can be synthesized through a three-step sequence:

  • Sulfonation of 3-nitroaniline to introduce the sulfonyl chloride group.

  • Nucleophilic substitution with piperazine followed by benzoylation.

  • Reduction of the nitro group to the amine .

Step 1: Sulfonation of 3-Nitroaniline

3-Nitroaniline reacts with chlorosulfonic acid to yield 3-nitrobenzenesulfonyl chloride. This intermediate is critical for introducing the sulfonyl bridge .

Step 2: Piperazine Coupling and Benzoylation

The sulfonyl chloride undergoes nucleophilic substitution with piperazine in anhydrous dichloromethane, forming 3-nitro-N-(piperazin-1-yl)benzenesulfonamide. Subsequent benzoylation with benzoyl chloride in the presence of a base (e.g., triethylamine) introduces the benzoyl group at the piperazine nitrogen .

Step 3: Nitro Group Reduction

Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Sn/HCl) converts the nitro group to an amine, yielding the final product .

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionYield (%)
Sulfonation temperature0–5°C78
Piperazine equivalence1.2 eq85
Benzoylation solventDCM91
Reduction methodH₂ (1 atm), 10% Pd-C, EtOH88

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The aniline ring undergoes bromination without catalysts, producing 2-bromo and 4-bromo derivatives. This reactivity is enhanced by the electron-donating NH₂ group .

Diazotization and Coupling

Treatment with NaNO₂/HCl at 0–5°C forms a diazonium salt, which couples with phenols or amines to generate azo dyes or biaryl compounds. This pathway is valuable for creating derivatives with extended π-systems .

Sulfonamide Modifications

Challenges and Future Directions

Current limitations include the compound’s moderate aqueous solubility (logP ≈ 2.8) and potential metabolic instability due to the aniline group. Strategies to address these include:

  • Prodrug formulations: Masking the amine as an acetyl or urea derivative.

  • Nanoparticle encapsulation: Improving bioavailability for therapeutic applications.

Further research should prioritize crystallographic studies to elucidate solid-state packing and in vitro toxicity profiling to assess safety margins.

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